molecular formula C11H16ClO4P B13699912 Diethyl (2-Chloro-5-methoxyphenyl)phosphonate

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate

Cat. No.: B13699912
M. Wt: 278.67 g/mol
InChI Key: MFZSIJOXTXTPDG-UHFFFAOYSA-N
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Description

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, diethyl phosphite can react with 2-chloro-5-methoxybenzyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Substituted phosphonates with various functional groups.

    Oxidation: Phosphonic acids.

    Reduction: Phosphines.

    Hydrolysis: Phosphonic acids and alcohols.

Scientific Research Applications

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (2-Chloro-5-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphorus-containing substrates. The compound can act as an inhibitor or a substrate mimic, thereby modulating the activity of these enzymes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl phenylphosphonate
  • Diethyl (2-methoxyphenyl)phosphonate

Comparison

Diethyl (2-Chloro-5-methoxyphenyl)phosphonate is unique due to the presence of both a chloro and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interaction with biological targets. Compared to Diethyl phosphonate, which lacks aromatic substitution, this compound offers more versatility in synthetic applications and potential biological activity .

Properties

Molecular Formula

C11H16ClO4P

Molecular Weight

278.67 g/mol

IUPAC Name

1-chloro-2-diethoxyphosphoryl-4-methoxybenzene

InChI

InChI=1S/C11H16ClO4P/c1-4-15-17(13,16-5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5H2,1-3H3

InChI Key

MFZSIJOXTXTPDG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)OC)Cl)OCC

Origin of Product

United States

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